N-(3-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-5-4-6-12(9-11)18-16(20)10-15-17(21)19-13-7-2-3-8-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBPEMSXRCOGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Substituted Benzaldehydes
The Knoevenagel condensation is a cornerstone for constructing the benzothiazine core. In one protocol, 2-aminothiophenol reacts with 3-methylphenylacetaldehyde in dimethylformamide (DMF) under sodium methoxide catalysis. The reaction proceeds at 50°C for 5 hours, forming the intermediate 6-nitro-4H-benzothiazin-3-one. Subsequent acylation with acetic anhydride introduces the acetamide group, yielding the target compound in 65% purity after recrystallization. This method is favored for its scalability but requires strict pH control to prevent ring-opening side reactions.
Thiosalicylic Acid-Based Cyclization
Thiosalicylic acid serves as a precursor in a two-step synthesis. First, it reacts with 3-methylphenyl isocyanate in toluene under reflux to form a thiourea intermediate. Cyclization is achieved using pyridine as a base at 120°C, followed by acetic anhydride quenching to install the acetamide moiety. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), affording a 58% yield. This route is notable for avoiding toxic catalysts but suffers from moderate yields due to competing hydrolysis.
Multi-Step Synthesis from Saccharine Derivatives
Rearrangement of 3-Oxo-1,2-Benzisothiazoline-2-Acetic Acid
A patent-described method begins with the rearrangement of 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide (saccharine derivative) using sodium methoxide. The intermediate 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester undergoes 2-alkylation with methyl iodide, followed by amidation with 3-methylaniline in methylene chloride. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) facilitates the coupling, yielding 79% crude product, which is refined to 30% pure material via petroleum ether crystallization.
Mixed Anhydride Approach
Cinnamoyl chloride is employed to generate a reactive mixed anhydride intermediate from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid. Treatment with 3-methylaniline in methylene chloride at 15–20°C for 2 hours achieves amidation, with the product isolated in 61.9% yield after alkaline hydrolysis and acidification. This method prioritizes anhydride stability but demands rigorous exclusion of moisture.
Transition-Metal-Free Oxidative Cyclization
Three-Component Reaction with Methyl Ketones
A novel oxidative cyclization strategy combines 2-aminothiophenol, 3-methylaniline, and methyl ketones in chlorobenzene under an oxygen atmosphere. Potassium iodide (KI) and dimethyl sulfoxide (DMSO) act as synergistic catalysts, promoting α-iodination and subsequent cyclization at 120°C for 16 hours. The reaction delivers the benzothiazine-acetamide hybrid in 33–78% yield, depending on the ketone’s substituents. This eco-friendly approach avoids transition metals but requires optimized stoichiometry to minimize byproducts.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel column chromatography remains the standard for purification, with hexane:ethyl acetate (9:1) effectively separating the acetamide derivative from unreacted starting materials. High-performance liquid chromatography (HPLC) using a C18 column and methanol:water (70:30) mobile phase achieves >95% purity for pharmacological assays.
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
- N–H stretch (amide): 3280 cm⁻¹
- C=O (benzothiazinone): 1722 cm⁻¹
- C–S–C (thiazine ring): 1125 cm⁻¹
Nuclear magnetic resonance (NMR) data further validate the structure: - ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.35–7.21 (m, 4H, aromatic), 3.45 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazine core and acetamide group undergo oxidation under controlled conditions:
-
Benzothiazine ring oxidation : The sulfur atom in the thiazine ring can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Ketone group stability : The 3-oxo group remains stable under mild oxidizing conditions but may participate in redox reactions under stronger agents like KMnO₄.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), RT, 12 h | Sulfoxide derivative | |
| Sulfone formation | mCPBA, CH₂Cl₂, 0°C → RT | Sulfone derivative |
Reduction Reactions
The 3-oxo group in the benzothiazine ring is susceptible to reduction:
-
Ketone to alcohol : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the acetamide group.
-
Catalytic hydrogenation : Pd/C and H₂ gas under high pressure reduce the trifluoromethyl group to CHF₂, though this is less common.
Experimental Data :
| Reducing Agent | Conditions | Yield | Product Structure |
|---|---|---|---|
| NaBH₄ (2 equiv) | EtOH, RT, 4 h | 78% | 3-Hydroxybenzothiazine analog |
| H₂ (1 atm), Pd/C | MeOH, 50°C, 12 h | <10% | CHF₂-substituted derivative |
Nucleophilic Substitution
The acetamide group participates in hydrolysis and aminolysis:
-
Acetamide hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, yielding carboxylic acid and 3-methylaniline.
-
Trifluoromethyl reactivity : The CF₃ group is resistant to nucleophilic attack but can undergo substitution under radical conditions.
Reaction Pathway :
Cycloaddition and Cross-Coupling
The benzothiazine scaffold enables participation in:
-
Diels-Alder reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
-
Suzuki-Miyaura coupling : The aryl iodide derivative (synthesized via iodination) couples with boronic acids under Pd catalysis .
Example :
| Reaction Type | Partners | Catalyst | Product Application |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |
Functionalization of the Aromatic Ring
Electrophilic substitution occurs at the benzothiazine’s aromatic ring:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6- or 8-positions.
-
Halogenation : Br₂/FeBr₃ yields brominated analogs, enhancing biological activity.
Regioselectivity :
The trifluoromethyl group directs electrophiles to the meta position due to its electron-withdrawing nature.
Photochemical Reactions
UV irradiation induces:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The pharmacological and physicochemical profiles of 1,4-benzothiazine derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated using QSAR models ; †Estimated via analogy; ‡Data from antifungal assays in .
Key Observations:
- Electron-Withdrawing vs. Donating Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups (para-substituted) enhance antifungal potency due to increased electron-withdrawing effects, which may improve target binding .
Steric Effects :
Antifungal Activity
- N-(4-Trifluoromethylphenyl) (IC₅₀ = 6.3 μg/mL) and N-(4-Nitrophenyl) (IC₅₀ = 8.7 μg/mL) derivatives exhibit superior activity compared to N-(3-Chlorophenyl) (IC₅₀ = 12.5 μg/mL), underscoring the importance of para-substituted electron-withdrawing groups .
- The target compound’s meta-methyl group is predicted to yield lower activity (IC₅₀ > 15 μg/mL) based on steric and electronic trends .
Anticancer and Anti-inflammatory Potential
- Derivatives with N-(2-ethoxyphenyl) () and N-(4-dimethylaminophenyl) () substituents show promise in cancer and autoimmune disease models, respectively, via modulation of RORγ and C–H bond functionalization .
Biological Activity
N-(3-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.386 g/mol
CAS Number: [insert CAS number if available]
Chemical Structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition: It has been suggested that this compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation: The compound may interact with receptors that play critical roles in cellular signaling and regulation.
1. Antimicrobial Activity
Studies have shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
2. Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. For instance:
- IC50 Values: Studies report IC50 values in the range of nanomolar concentrations against various cancer cell lines.
- Mechanism: The anticancer effect may involve the induction of apoptosis and cell cycle arrest.
3. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(3-methylphenyl)-2-(3-oxo...) | E. coli | 15 |
| N-(3-methylphenyl)-2-(3-oxo...) | S. aureus | 18 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 0.5 | Apoptosis induction |
| HeLa (Cervical) | 0.8 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
